5-Chloro-8-hydroxyquinoline
Overview
Description
5-Chloro-8-hydroxyquinoline, also known as Cloxyquin, is a member of quinolines and an organochlorine compound . It is an antibacterial, antifungal, antiaging, and antituberculosis drug . It is also used as a laboratory chemical .
Synthesis Analysis
The synthesis of 5-Chloro-8-hydroxyquinoline involves a solvent-assisted co-grinding method to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) . Another method involves the reaction of raw material components including 4-chloroonitrophenol, 4-chloroortho-aminophenol, glycerol, and concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of 5-Chloro-8-hydroxyquinoline consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The molecular weight is 179.603 .Chemical Reactions Analysis
The chemical reactions of 5-Chloro-8-hydroxyquinoline involve the formation of a cocrystal with 8-hydroxy quinoline-5-sulfonic acid (HQS) through a solvent-assisted co-grinding method . The reaction with copper in the presence of CQ or B2Q results in copper accumulation in the nuclei .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-8-hydroxyquinoline include its ability to gel aqueous alcohol solutions efficiently . The thermal stability and gel-to-sol transition temperature of 1% gel in CD3OD/D2O (2:1) were studied by 1H-NMR .Scientific Research Applications
Neurotoxicity and Potential in Cancer Therapy
5-Chloro-8-hydroxyquinoline, along with other derivatives, has been researched for its neurotoxic effects and potential use in cancer therapy. A study by Mao & Schimmer (2008) highlights its neurotoxicity and suggests its potential efficacy in malignancy treatment due to its ability to inhibit proteasome function.
Influence on Liposome-Water Partitioning
The interaction of 5-Chloro-8-hydroxyquinoline with copper and its influence on partitioning into liposomes, which are model systems for biological membranes, was explored by Kaiser & Escher (2006). This study provides insights into the bioavailability and toxicity of mixtures of hydrophobic ionogenic organic compounds and metals.
Polymorphic Forms and Solubility
A novel polymorphic form of 5-Chloro-8-hydroxyquinoline with improved water solubility and faster dissolution rate was reported by Ma & Moulton (2009). This discovery is significant in understanding the compound's antituberculosis activities.
Antimicrobial Activities
The antimicrobial activities of 5-Chloro-8-hydroxyquinoline against mycoplasma species were studied, as demonstrated by Cosgrove & Baines (1978). This study focused on its minimal inhibitory concentrations against various strains.
Potential Anti-Cancer Prodrugs
5-Chloro-8-hydroxyquinoline's derivatives were explored as potential anti-cancer prodrugs by Oliveri et al. (2012). The study synthesized glucoconjugates and evaluated their antiproliferative activity against different tumor cell lines.
Gelation Behavior in Aqueous Alcohol Solutions
Its gelation behavior in aqueous alcohol solutions was studied by Kolehmainen et al. (2012), focusing on its application as an antituberculosis agent.
Effect on Human Neuroblastoma Cells
The compound's effect on human neuroblastoma cells under high glucose was investigated by Suwanjang et al. (2016). This research adds to the understanding of its multifunctional properties, including antineurodegenerative activities.
Safety And Hazards
5-Chloro-8-hydroxyquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .
properties
IUPAC Name |
5-chloroquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQMJYWDVABFRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25395-13-5 (hydrochloride) | |
Record name | Cloxyquin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045973 | |
Record name | Cloxyquin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-hydroxyquinoline | |
CAS RN |
130-16-5 | |
Record name | 5-Chloro-8-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cloxyquin [USAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cloxyquin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15933 | |
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Record name | cloxyquin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756701 | |
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Record name | Cloxiquine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cloxiquine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35083 | |
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Record name | 8-Quinolinol, 5-chloro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Cloxyquin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045973 | |
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Record name | Cloxiquine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.527 | |
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Record name | CLOXYQUIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPF36H1G6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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